1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone
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Overview
Description
1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone is a complex organic compound characterized by the presence of a biphenyl group attached to a dioxolane ring and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone typically involves the reaction of 4-bromobiphenyl with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions with aromatic residues in proteins, while the dioxolane ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol
- 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde
- 4-Vinyl-1,3-dioxolan-2-one
Uniqueness: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone is unique due to the presence of the ethanone group, which imparts distinct reactivity and potential for further functionalization compared to its analogs .
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-[3-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H16O3/c1-12(18)15-3-2-4-16(11-15)13-5-7-14(8-6-13)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 |
InChI Key |
AGRLYSFVCQUGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C3OCCO3 |
Origin of Product |
United States |
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